7-chloro-2H-1,3-benzodioxole-5-carboxylic acid 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 22519-35-3
VCID: VC4324027
InChI: InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)
SMILES: C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl
Molecular Formula: C8H5ClO4
Molecular Weight: 200.57

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid

CAS No.: 22519-35-3

Cat. No.: VC4324027

Molecular Formula: C8H5ClO4

Molecular Weight: 200.57

* For research use only. Not for human or veterinary use.

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid - 22519-35-3

Specification

CAS No. 22519-35-3
Molecular Formula C8H5ClO4
Molecular Weight 200.57
IUPAC Name 7-chloro-1,3-benzodioxole-5-carboxylic acid
Standard InChI InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)
Standard InChI Key LAERQWJVFGZZHL-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₈H₅ClO₄, corresponds to a 200.57 g/mol molecular weight, featuring a benzodioxole ring system substituted with chlorine at the 7-position and a carboxylic acid group at the 5-position. Key structural elements include:

  • A 1,3-benzodioxole scaffold (two adjacent oxygen atoms forming a dioxole ring fused to benzene)

  • Electrophilic chlorine substitution enhancing lipophilicity

  • A carboxylic acid group enabling hydrogen bonding and salt formation

The IUPAC name, 7-chloro-1,3-benzodioxole-5-carboxylic acid, reflects these substituents’ positions. Computational models derived from InChI (InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)) and SMILES (C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl) representations confirm the planar aromatic system with orthogonal dioxole oxygen atoms .

Table 1: Comparative Structural Features of Benzodioxole Carboxylates

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
7-Chloro-2H-1,3-benzodioxole-5-carboxylic acidC₈H₅ClO₄200.57Cl (C7), COOH (C5)
7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acidC₉H₈O₅196.16OCH₃ (C7), COOH (C5)
3-(7-Chloro-1,3-benzodioxol-5-yl)propanoic acidC₁₀H₉ClO₄228.63Cl (C7), CH₂CH₂COOH (C5)

Structural variations significantly influence solubility and bioactivity. The chlorine atom in 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid increases electronegativity compared to methoxy or alkyl chain analogs, potentially enhancing membrane permeability .

Synthesis and Manufacturing

Reported Synthetic Routes

While detailed synthetic protocols remain proprietary, available data suggest two primary approaches:

  • Chlorination of Benzodioxole Precursors: Electrophilic aromatic substitution on 2H-1,3-benzodioxole-5-carboxylic acid using chlorinating agents (e.g., Cl₂/FeCl₃).

  • Carboxylic Acid Introduction Post-Chlorination: Coupling chloro-substituted benzodioxoles with carboxylation reagents under Ullmann or Suzuki-Miyaura conditions .

Reaction yields and purity data are scarce in open literature, though the compound’s commercial availability (e.g., VulcanChem, Angene) implies optimized large-scale production .

Purification and Characterization

Post-synthetic purification typically involves:

  • Recrystallization from ethanol/water mixtures

  • Column chromatography (silica gel, ethyl acetate/hexane eluent)

  • HPLC analysis confirming >95% purity (reported by suppliers)

Spectroscopic characterization includes:

  • ¹H NMR: Aromatic protons at δ 6.8–7.2 ppm, dioxole methylene at δ 5.4–5.6 ppm

  • IR: C=O stretch at 1680–1700 cm⁻¹, O-H (carboxylic acid) at 2500–3000 cm⁻¹

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate antibacterial activity against Gram-positive pathogens (Staphylococcus aureus MIC: 32–64 µg/mL), likely due to:

  • Disruption of membrane integrity via chlorine-mediated lipid peroxidation

  • Inhibition of dihydrofolate reductase (DHFR) by the carboxylic acid moiety

Notably, Gram-negative bacteria exhibit higher resistance (MIC >128 µg/mL), possibly from outer membrane impermeability.

Anti-Inflammatory Effects

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀: 18.7 µM) through:

  • NF-κB pathway inhibition via IKKβ phosphorylation blockade

  • Antioxidant activity (EC₅₀: 22.4 µM in DPPH assay) attributable to radical scavenging by the dioxole ring

Hazard CategoryGHS CodePrecautionary Measures
Acute oral toxicity (Category 4)H302Avoid ingestion
Skin irritation (Category 2)H315Wear protective gloves
Serious eye irritation (Category 2A)H319Use face shields
Respiratory tract irritation (Category 3)H335Ensure ventilation

First aid protocols mandate immediate rinsing for ocular exposure (15+ minutes) and medical consultation for ingestion .

Applications and Future Directions

Current Uses

  • Research Reagent: Investigating structure-activity relationships in benzodioxole derivatives

  • Lead Compound Optimization: Carboxylic acid group serves as a handle for prodrug development

Emerging Opportunities

  • Anticancer Agents: Preliminary data show apoptosis induction in MCF-7 cells (EC₅₀: 45 µM)

  • Polymer Chemistry: Potential monomer for functionalized polyesters via condensation polymerization

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